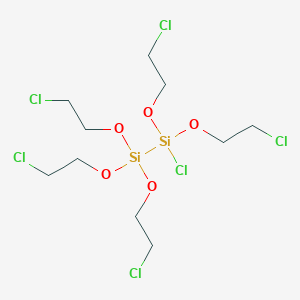
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane is a unique organosilicon compound characterized by its multiple chloroethoxy groups attached to a disilane core
Preparation Methods
The synthesis of 1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane typically involves the reaction of chlorosilanes with chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Oxidation and Reduction: Depending on the conditions, the compound can undergo oxidation or reduction, leading to different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other silicon-based materials.
Mechanism of Action
The mechanism by which 1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane exerts its effects involves the interaction of its chloroethoxy groups with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen bonds, which are crucial in many of its applications. The pathways involved often include nucleophilic substitution and hydrolysis reactions.
Comparison with Similar Compounds
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane can be compared with other similar compounds, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has similar chloroethoxy groups but lacks the disilane core, making it less versatile in certain applications.
1,1,2,2-Tetrachloroethane: While it shares some structural similarities, its chemical properties and applications differ significantly due to the absence of silicon atoms.
Properties
CAS No. |
61172-44-9 |
|---|---|
Molecular Formula |
C10H20Cl6O5Si2 |
Molecular Weight |
489.1 g/mol |
IUPAC Name |
chloro-bis(2-chloroethoxy)-[tris(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C10H20Cl6O5Si2/c11-1-6-17-22(16,18-7-2-12)23(19-8-3-13,20-9-4-14)21-10-5-15/h1-10H2 |
InChI Key |
IIEDHTZFJBSLBN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)[Si](OCCCl)(OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



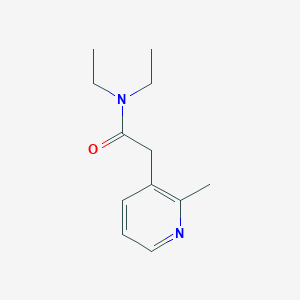
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
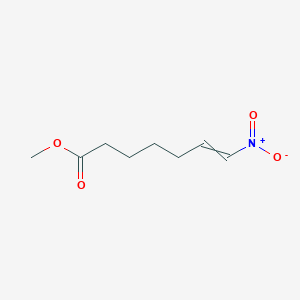
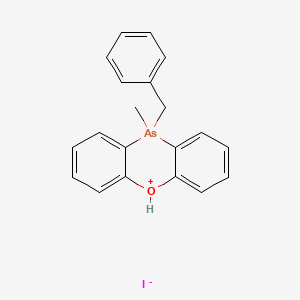
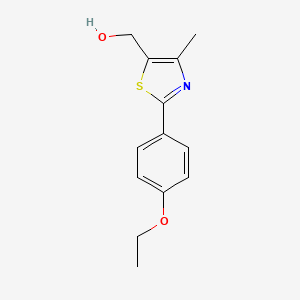
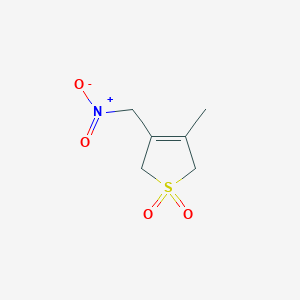
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
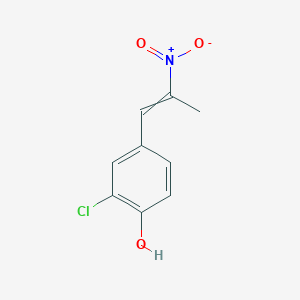
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
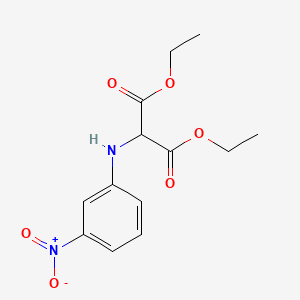
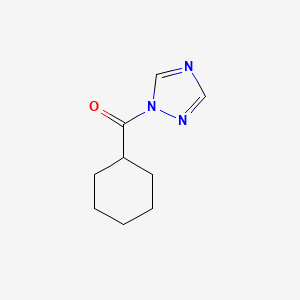
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
